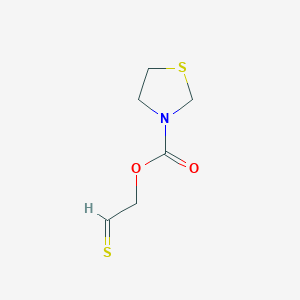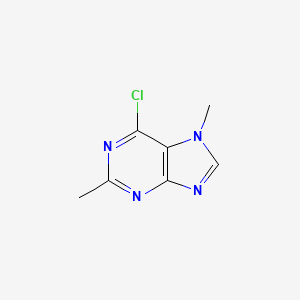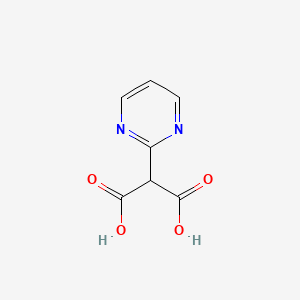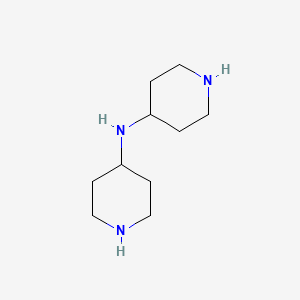
3,3-Difluoro-7-methylindolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Difluoro-7-methylindolin-2-one is a fluorinated indolinone derivative with the molecular formula C₉H₇F₂NO.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoro-7-methylindolin-2-one can be achieved through several methods. One common approach involves the reaction of N-methyl isatin with formaldehyde under microwave-assisted conditions. This method utilizes formaldehyde as both a reductant and an electrophile, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted reactions and metal-free conditions are preferred to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 3,3-Difluoro-7-methylindolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can yield different indolinone derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions
Major Products:
Scientific Research Applications
3,3-Difluoro-7-methylindolin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of advanced materials with unique properties
Mechanism of Action
The mechanism of action of 3,3-Difluoro-7-methylindolin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms in the compound enhance its binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. This makes the compound a valuable tool in drug discovery and development .
Comparison with Similar Compounds
- 3,3-Difluoro-2-oxindole
- 3,3-Difluoro-1-methylindolin-2-one
- 3,3-Disubstituted oxindoles
Comparison: Compared to other similar compounds, 3,3-Difluoro-7-methylindolin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of fluorine atoms enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H7F2NO |
|---|---|
Molecular Weight |
183.15 g/mol |
IUPAC Name |
3,3-difluoro-7-methyl-1H-indol-2-one |
InChI |
InChI=1S/C9H7F2NO/c1-5-3-2-4-6-7(5)12-8(13)9(6,10)11/h2-4H,1H3,(H,12,13) |
InChI Key |
DRHSUYPMLOGVHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(C(=O)N2)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(methylthio)-4aH-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B11908938.png)





![[1,2,5]Thiadiazolo[3,4-f]quinoline](/img/structure/B11908971.png)

![Acetamide, N-[(chlorodimethylsilyl)methyl]-N-methyl-](/img/structure/B11908976.png)
![Ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B11908980.png)

